7-Ethoxycarbonylpyrrolo[1,2-b]pyridazine-5-carboxylic acid
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Overview
Description
7-Ethoxycarbonylpyrrolo[1,2-b]pyridazine-5-carboxylic acid: is a heterocyclic compound with a molecular formula of C11H10N2O4 and a molecular weight of 234.21 g/mol . This compound is characterized by the presence of a pyridazine ring fused with a pyrrole ring, which is further substituted with ethoxycarbonyl and carboxylic acid groups . The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxycarbonylpyrrolo[1,2-b]pyridazine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-aminopyridine-3-carboxylate with ethyl acetoacetate in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 7-Ethoxycarbonylpyrrolo[1,2-b]pyridazine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 7-Ethoxycarbonylpyrrolo[1,2-b]pyridazine-5-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .
Biology: The compound’s potential biological activities make it a subject of interest in biological research. It can be used to study enzyme interactions, receptor binding, and other biochemical processes .
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The pyridazine ring system is known for its pharmacological activities, and modifications of this compound may lead to the discovery of new drugs .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 7-Ethoxycarbonylpyrrolo[1,2-b]pyridazine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Pyridazine: A simple heterocyclic compound with a similar ring structure but lacking the ethoxycarbonyl and carboxylic acid groups.
Pyrrole: Another heterocyclic compound with a single nitrogen atom in the ring, differing in its electronic properties and reactivity.
Pyridazine Derivatives: Compounds with various substituents on the pyridazine ring, exhibiting different chemical and biological properties.
Uniqueness: 7-Ethoxycarbonylpyrrolo[1,2-b]pyridazine-5-carboxylic acid is unique due to its fused ring system and specific substituents, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
7-ethoxycarbonylpyrrolo[1,2-b]pyridazine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-2-17-11(16)9-6-7(10(14)15)8-4-3-5-12-13(8)9/h3-6H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHQFBVBGBFCNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2N1N=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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